molecular formula C9H4I3NO5 B8772294 5-(Carbamoyl)-2,4,6-triiodoisophthalic acid CAS No. 79211-46-4

5-(Carbamoyl)-2,4,6-triiodoisophthalic acid

Cat. No.: B8772294
CAS No.: 79211-46-4
M. Wt: 586.84 g/mol
InChI Key: KHTGTPXXKOLMEH-UHFFFAOYSA-N
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Description

5-(Carbamoyl)-2,4,6-triiodoisophthalic acid is a useful research compound. Its molecular formula is C9H4I3NO5 and its molecular weight is 586.84 g/mol. The purity is usually 95%.
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Properties

CAS No.

79211-46-4

Molecular Formula

C9H4I3NO5

Molecular Weight

586.84 g/mol

IUPAC Name

5-carbamoyl-2,4,6-triiodobenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C9H4I3NO5/c10-4-1(7(13)14)5(11)3(9(17)18)6(12)2(4)8(15)16/h(H2,13,14)(H,15,16)(H,17,18)

InChI Key

KHTGTPXXKOLMEH-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

100 g of 5-cyano-2,4,6-triiodoisophthalic acid is suspended in 400 ml of water and dissolved by adding 20 g of sodium hydroxide. The solution is maintained at +60° C. for 3 hours, then poured under agitation into 60 ml of concentrated hydrochloric acid. After several hours of stirring in an ice bath, the precipitate is vacuum-filtered, washed with a small amount of ice-cooled water, and dried at 50° C., thus obtaining 98 g (=95% of theory) or 5-carbamoyl-2,4,6-triiodoisophthalic acid having a decomposition point of above 280° C., as a white powder.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

100 g of 5-cyano-2,4,6-triiodoisophthalic acid is suspended in 400 ml of concentrated sulfuric acid and heated first under agitation for 30 minutes to 60° C., then for 2 hours to 95° C. The thus-produced, clear solution is then poured on 1.2 kg of ice and stirred for one hour in an ice bath. The thus-precipitated crude product is vacuum-filtered, dissolved under heating in 400 ml of ethanol, and the solution is combined with 70 ml of concentrated sodium hydroxide solution. After several hours of agitation in an ice bath, the thus-separated sodium salt is vacuum-filtered, washed with ethanol, and then dissolved in 200 ml of hot water. After treating the solution with active carbon, the filtrate is precipitated into 150 ml of semiconcentrated sulfuric acid. After several hours of stirring in an ice bath, the precipitate is vacuum-filtered, washed with a small amount of ice-cold water, and dried at 50° C., thus obtaining 84 g (=82% of theory) of 5-carbamoyl- 2,4,6-triiodoisophthalic acid, which conforms in its properties with the product of the alkaline saponification.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1.2 kg
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

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